Ethyl 2-aminonicotinate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-aminonicotinate derivatives often involves the interaction of nicotinic acid derivatives with various reagents to introduce the ethyl and amino groups at specific positions on the nicotinic acid scaffold. For example, ethyl 6-aminonicotinate acyl sulfonamides, potent antagonists of the P2Y12 receptor, were synthesized by modifying the nicotinic acid moiety, showcasing the synthetic versatility of ethyl 2-aminonicotinate derivatives (Bach et al., 2013).
Molecular Structure Analysis
Structural analyses, including X-ray crystallography, have been used to elucidate the molecular structure of ethyl 2-aminonicotinate derivatives. The crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provided insights into the compound's conformation, highlighting the importance of molecular structure studies in understanding the compound's chemical behavior (Sapnakumari et al., 2014).
Chemical Reactions and Properties
Ethyl 2-aminonicotinate participates in various chemical reactions, contributing to its wide application in synthetic chemistry. For instance, it has been used in the synthesis of monoazo disperse dyes from nicotinic acid derivatives, demonstrating its reactivity and functional group compatibility in complex organic transformations (Alnajjar et al., 2013).
Scientific Research Applications
Carboxyl-Protecting Group in Peptide Synthesis : The 2-(diphenylphosphino)ethyl group (DPPE) is recognized as a stable and effective carboxyl-protecting group for amino acids and peptides, facilitating advancements in peptide synthesis (Chantreux, Gamet, Jacquier, & Verducci, 1984) (source).
Synthesis of Polycondensed Heterocyclic Systems : Ethyl isonicotinate reacts with tertiary cyanoacetylenic alcohols to produce novel polycondensed heterocyclic systems, offering potential in pharmaceutical and chemical synthesis (Trofimov et al., 2012) (source).
Synthesis of New Heterocyclic Compounds : Research has led to the synthesis of ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, a new heterocyclic compound, which holds promise for various chemical applications (Markova, Ostroumova, Lebedeva, & Shchukina, 1970) (source).
Anti-Proliferative Activity in Cancer Research : Derivatives like 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole have been shown to exhibit anti-proliferative activity in vitro, with potential implications in cancer treatment (Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003) (source).
Carboxy-Group Protection in Peptide Synthesis : The 2-(p-nitrophenylthio)ethyl group has shown advantages in carboxy-group protection for peptide synthesis, with selective removal by alkali treatment (Amaral, 1969) (source).
Wittig Reaction in Organic Synthesis : The Wittig reaction of fluorinated amides with phosphorane 3 (R = Et) results in the synthesis of fused pyridine derivatives, expanding the toolbox for organic chemists (Latham, Murphy, & Stanforth, 1995) (source).
Bohlmann-Rahtz Pyridine Synthesis : The microwave-assisted Bohlmann-Rahtz synthesis has been utilized to create highly substituted 2-aminonicotinates, demonstrating efficiency in chemical synthesis (Bagley, Alnomsy, & Temple, 2016) (source).
Electrocatalytic Carboxylation : Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquids has shown high yield and selectivity for 6-aminonicotinic acid synthesis, important for green chemistry applications (Feng, Huang, Liu, & Wang, 2010) (source).
Pharmacological Studies : Compounds like antrafenine, a 4-substituted phenyl-1-piperazinyl alkyl 2-aminobenzoate, have been shown to exhibit significant analgesic activity, demonstrating its potential in pharmacological research (Manoury et al., 1979) (source).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-aminopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAGEDYOPMHRRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498099 | |
Record name | Ethyl 2-aminopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13362-26-0 | |
Record name | Ethyl 2-aminopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-Aminonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of heterocyclic compounds can be synthesized using Ethyl 2-aminonicotinate?
A1: Ethyl 2-aminonicotinate serves as a valuable precursor for synthesizing diverse heterocyclic compounds. For instance, it reacts with 1,3-dicarbonyl compounds to yield pyrido[1,2-a]pyrimidines. [] Additionally, it can be used to synthesize dihydro-1,8-naphthyridines through reactions with phenylacetic esters. [] Furthermore, highly substituted ethyl 2-aminonicotinates can be produced through a microwave-assisted Bohlmann–Rahtz pyridine synthesis, which involves reacting ethyl 2-aminonicotinate with 2-carbethoxyacetamidine and an ethynyl ketone. []
Q2: Can you describe a specific synthetic route to Ethyl 3-aldehyde-6-bromoimidazo[1,2-a]pyridine-8-formate utilizing Ethyl 2-aminonicotinate?
A2: Certainly. A recent study outlines a method for synthesizing Ethyl 3-aldehyde-6-bromoimidazo[1,2-a]pyridine-8-formate starting with Ethyl 2-aminonicotinate. The first step involves reacting Ethyl 2-aminonicotinate with N-bromosuccinimide to produce Ethyl 2-amino-5-bromonicotinate. This intermediate then reacts with N,N-dimethylformamide dimethyl acetal, followed by a reaction with chloroacetaldehyde, ultimately yielding Ethyl 3-aldehyde-6-bromoimidazo[1,2-a]pyridine-8-formate. This synthetic route is praised for its accessible reagents, mild reaction conditions, and straightforward execution. []
Q3: Are there alternative synthetic approaches to obtaining substituted Ethyl 2-aminonicotinates?
A3: Yes, the Bohlmann-Rahtz reaction presents a valuable strategy for synthesizing substituted Ethyl 2-aminonicotinates. Specifically, microwave irradiation of 2-carbethoxyacetamidine and an ethynyl ketone under specific acidic or basic conditions in ethanol at 150 °C for 1.5 hours efficiently facilitates this reaction, leading to highly substituted ethyl 2-aminonicotinates with excellent regiocontrol. []
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